molecular formula C18H14O2 B3032208 4-[3-(4-hydroxyphenyl)phenyl]phenol CAS No. 124526-56-3

4-[3-(4-hydroxyphenyl)phenyl]phenol

Cat. No.: B3032208
CAS No.: 124526-56-3
M. Wt: 262.3 g/mol
InChI Key: JEOMZHWGIQNWFN-UHFFFAOYSA-N
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Description

4-[3-(4-hydroxyphenyl)phenyl]phenol is a phenolic compound characterized by the presence of three phenyl rings, each substituted with a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Phenolic compounds are known for their antioxidant properties and are widely studied for their potential health benefits and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-hydroxyphenyl)phenyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of environmentally benign reagents and solvents is also an important consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-hydroxyphenyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

4-[3-(4-hydroxyphenyl)phenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-hydroxyphenyl)phenyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. This antioxidant activity is crucial for its potential therapeutic effects. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyphenylacetic acid
  • 4-hydroxybiphenyl
  • 4-hydroxyphenethyl alcohol

Uniqueness

4-[3-(4-hydroxyphenyl)phenyl]phenol is unique due to its specific structure, which includes three phenyl rings each substituted with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it suitable for various applications. Compared to similar compounds, it may exhibit enhanced antioxidant activity and stability .

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOMZHWGIQNWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349878
Record name [1,1';3',1'']Terphenyl-4,4''-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124526-56-3
Record name [1,1';3',1'']Terphenyl-4,4''-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.6 g of the 91% pure mixture of 1,3-bis(4-hydroxyphenyl)-1-cyclohexene and 1,5-bis(4-hydroxyphenyl)-1-cyclohexene obtained in Step (B), 15.6 g of methyl isobutyl ketone, 3.5 g of α-methyl styrene, and 0.2 g of 5% palladium carbon were introduced to an autoclave and agitated for 6 hours at 150° C. After the end of reaction, the reaction liquid was filtered to remove the 5% palladium carbon, and then the filtrate was condensed. The residue was dissolved in 3.2 g of ethyl acetate, after which 7.5 g of cyclohexane was added to the mixture and the separated crystal was filtered out and dried to obtain 1.9 g of 4,4″-dihydroxy-m-terphenyl of 99% purity (high-speed liquid chromatography).
[Compound]
Name
pure mixture
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Type
reactant
Reaction Step One
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
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Reaction Step One
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1,5-bis(4-hydroxyphenyl)-1-cyclohexene
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15.6 g
Type
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Reaction Step One
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3.5 g
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Reaction Step One
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palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
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Reaction Step Two
Quantity
7.5 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

After the water layer was separated, the oil layer was condensed or otherwise adjusted so that the concentration of the mixture of 1,3-bis(4-hydroxyphenyl)-1-cyclohexene and 1,5-bis(4-hydroxyphenyl)-1-cyclohexene became 17%. 79.6 g of the concentration-adjusted solution, 14.8 g of α-methyl styrene and 0.8 g of 5% palladium carbon were introduced to an autoclave and agitated for 6 hours at 150° C. After the reaction, the reaction liquid was filtered to remove the 5% palladium carbon, and then the methyl isobutyl ketone was distilled out, after which 40 g of toluene was added and the separated crystal was filtered out and dried to obtain 6.9 g of 4,4″-dihydroxy-m-terphenyl of 97% purity (high-speed liquid chromatography) [Step (C)].
Name
1,3-bis(4-hydroxyphenyl)-1-cyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1,5-bis(4-hydroxyphenyl)-1-cyclohexene
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Reaction Step One
[Compound]
Name
concentration-adjusted solution
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79.6 g
Type
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Quantity
14.8 g
Type
reactant
Reaction Step Two
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palladium carbon
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0.8 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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